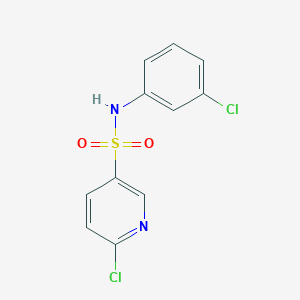
2-Chloro-6-ethoxyquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-ethoxyquinoline is a compound that is structurally related to various quinoline derivatives that have been synthesized and studied for their diverse properties and potential applications. While the specific compound is not directly mentioned in the provided papers, the research on related quinoline derivatives offers insights into the chemical behavior and applications of such compounds. These derivatives have been explored for their optical properties, reactivity with different nucleophiles, and biological activity, which may provide a framework for understanding the characteristics of this compound.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions starting from simple raw materials. For instance, the synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline was achieved through cyclization, nitration, and chlorination, starting from 4-methoxyaniline, and resulted in a high yield of 85% . Similarly, the synthesis of chlorobismuthate(III) complexes involved the use of 8-hydroxyquinolinium cations and demonstrated the formation of complex structures . These methods highlight the versatility of quinoline synthesis and suggest that this compound could be synthesized through analogous strategies.
Molecular Structure Analysis
The molecular structures of quinoline derivatives have been confirmed using various spectroscopic techniques such as FTIR, NMR, and mass spectrometry, as well as single-crystal X-ray diffraction . Density functional theory (DFT) calculations have been used to predict and confirm the molecular structures, which were found to be consistent with experimental data . These studies underscore the importance of rigorous structural analysis in understanding the properties of quinoline compounds.
Chemical Reactions Analysis
Quinoline derivatives exhibit diverse reactivity patterns. For example, 2-ethoxy-4-chloroquinazoline showed varied behavior towards different nitrogen nucleophiles, leading to the synthesis of novel quinazoline derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the quinoline ring, which can affect the electronic and steric properties of the molecule. This suggests that this compound may also participate in a range of chemical reactions, depending on its specific functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. For instance, the optical properties of chlorobismuthate(III) complexes were studied using IR, UV-vis DRIS, and fluorescent spectra . Additionally, the biological activity of a quinoline derivative was evaluated, showing its effectiveness as an inhibitor of lung cancer cell proliferation . These findings indicate that quinoline derivatives can exhibit significant biological activities, which may also be true for this compound.
科学的研究の応用
Chemosensing Applications
- Fluorescence Response to Metal Ions: 5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 has been characterized for its selective response to Cd2+ ions over other metal ions through a significant increase in fluorescence. This compound may be valuable for measuring Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Synthesis and Chemical Behavior
- Intermediate in Chemical Synthesis: Ethyl 7-chloro-6-fluoro-4-ethoxyquinoline-3-carboxylate is an important compound used in various chemical conversions, indicating the role of chloro-ethoxyquinoline derivatives in synthetic chemistry (Guo Hui, 1991).
- Precursor for Anticancer Agents: 4-Chloroquinolines, such as N-(4chloro-3-cyano-7-ethoxyquinolin-6-yl)acetamide, are key synthetic precursors for producing anticancer, anti-malarial, antidiabetic, and antiviral agents. They have been used in the synthesis of irreversible inhibitors of epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor-2 (HER-2) kinases (Mao et al., 2014).
Antioxidant Properties and Applications
- Antioxidant in Animal Feed: Ethoxyquin, a derivative of 2-Chloro-6-ethoxyquinoline, is extensively used in animal feed to protect against lipid peroxidation. Although it cannot be used in human food (except spices), its presence in animal feed can lead to indirect human exposure through farmed fish, poultry, and eggs (Blaszczyk et al., 2013).
Antimicrobial and Radical-Scavenging Activity
- Antimicrobial and Radical-Scavenging Activity: Novel 2-chloroquinolin-3-yl ester derivatives synthesized from 2-chloroquinoline-3-carbaldehyde have shown significant ABTS radical-scavenging activity and antimicrobial properties against various bacterial and fungal species (Tabassum et al., 2014).
Synthesis and Characterization
- Regioselective Preparation and Characterization: The preparation and characterization of 2-chloro-4-ethoxy-quinoline, an intermediate used for synthesizing various quinolones, have been described. This work highlights the importance of chloro-ethoxyquinoline derivatives in regioselective synthesis (Vontobel et al., 2020).
作用機序
Safety and Hazards
将来の方向性
The recent research data highlights the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs and their applications . It covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . This suggests that there is ongoing interest in the development and study of these compounds.
特性
IUPAC Name |
2-chloro-6-ethoxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO/c1-2-14-9-4-5-10-8(7-9)3-6-11(12)13-10/h3-7H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTPKBRMXERGXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(5-chloro-2-methoxyphenyl)-2-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2503397.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-fluorobenzoate](/img/structure/B2503399.png)



![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-8-(3-phenyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2503406.png)

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(thiazol-4-yl)methanone](/img/structure/B2503408.png)

![3-[(2-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2503410.png)

